1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile
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Description
The compound 1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile is a chemical of interest in various fields of research due to its potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help infer some of the properties and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that can be carried out at room temperature, as seen in the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, which was achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in methanol . This suggests that the synthesis of 1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile could potentially be carried out using similar methods, with appropriate substitutions for the starting materials to introduce the benzyl and bromophenyl groups.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR have been employed to characterize compounds like 1-Benzyl-4-(N-Boc-amino)piperidine . These methods, along with computational tools like Density Functional Theory (DFT), can provide detailed information on the molecular structure, including optimized geometrical parameters and vibrational assignments. For 1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile, similar analytical and computational approaches would likely yield comprehensive data on its molecular structure.
Chemical Reactions Analysis
The reactivity of such compounds can be explored through studies like Molecular Electrostatic Potential (MEP) energy surfaces and Fukui function descriptors, which identify reactive sites . Additionally, Natural bond orbital (NBO) analysis can elucidate charge delocalization due to intramolecular interactions. These techniques would be applicable to 1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile to understand its chemical behavior and potential reactions.
Physical and Chemical Properties Analysis
The photophysical properties of related compounds, such as fluorescent pH-responsive aminated benzimidazo[1,2-a]quinoline-6-carbonitriles, have been studied, revealing strong fluorescence and significant changes in photophysical properties associated with acid-base equilibria . While 1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile is not a fluorescent dye, the analysis of similar compounds suggests that it may exhibit interesting physical and chemical properties that could be relevant for applications in sensing or as a pharmaceutical intermediate.
Scientific Research Applications
Anticancer Properties
1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile derivatives have shown potential in cancer treatment, particularly in inducing cell cycle arrest and apoptosis in cancer cell lines. Studies have demonstrated their effectiveness in triggering apoptosis and affecting the expression of pro- and anti-apoptotic genes in colorectal cancer cells (Hanifeh Ahagh et al., 2019).
Antimicrobial Activity
These compounds also exhibit significant antimicrobial properties. Research indicates their effectiveness against various bacterial and fungal strains. For example, some derivatives have shown potential in inducing bacterial cell membrane rupture and disintegration, highlighting their role in antimicrobial strategies (Bhat & Begum, 2021).
Synthesis and Characterization
The process of synthesizing and characterizing derivatives of 1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile has been explored extensively. These studies provide valuable insights into the methods and efficiencies of synthesizing such compounds, which is crucial for their potential application in therapeutic and research settings (Petrov, Popova, & Androsov, 2015).
Molecular Docking and Binding Studies
Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, such as DNA or protein receptors. This research is essential for developing these compounds into effective therapeutic agents (Shirani et al., 2021).
Application in Green Chemistry
The synthesis of these derivatives aligns with principles of green chemistry, emphasizing environmentally friendly methods. This approach not only makes the synthesis process more sustainable but also potentially more cost-effective (Karati, Mahadik, & Kumar, 2022).
properties
IUPAC Name |
1-benzyl-4-(4-bromoanilino)piperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3/c20-17-6-8-18(9-7-17)22-19(15-21)10-12-23(13-11-19)14-16-4-2-1-3-5-16/h1-9,22H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCGEPFSAYSXOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)NC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538348 |
Source
|
Record name | 1-Benzyl-4-(4-bromoanilino)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-((4-bromophenyl)amino)piperidine-4-carbonitrile | |
CAS RN |
1395493-20-5 |
Source
|
Record name | 4-[(4-Bromophenyl)amino]-1-(phenylmethyl)-4-piperidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1395493-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-(4-bromoanilino)piperidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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